Mofegiline hydrochloride Mofegiline hydrochloride Mofegiline is an inhibitor of monoamine oxidase B (MAO-B; IC50 = 3.6 nM for the rat brain mitochondrial enzyme). It is selective for MAO-B over MAO-A (IC50 = 680 nM). Mofegiline also inhibits vascular adhesion protein-1 (VAP-1), also known as semicarbazide-sensitive amine oxidase (SSAO), an enzyme that has roles in leukocyte adhesion and transmigration, with an IC50 value of 20 nM for the human enzyme. It reduces MPTP-induced decreases in striatal levels of dopamine, dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) in mice when administered at a dose of 1.25 mg/kg. Mofegiline (5 mg/kg) also inhibits LPS-induced increases in bronchoalveolar lavage fluid (BALF) levels of TNF-α in transgenic mice overexpressing VAP-1.
Mofegiline Hcl (MDL72974A) is a potent and selective enzyme-activated irreversible inhibitor of MAO-B; shows marked selectivity for the B form (IC50 = 680 and 3.6 nM for MAO-A and MAO-B, respectively. IC50 value: 3.6 nM Target: MAO-Bin vitro: MDL72974 inhibits rat brain mitochondrial MAO in a concentration and time-dependent fashion and shows marked selectivity for the B form (IC50 = 680 and 3.6 nM for MAO-A and MAO-B, respectively). is also capable of inhibiting semicarbazide-sensitive amine oxidases (SSAOs) obtained from vascular tissues and sera of different species. The inhibition of SSAO by MDL-72974A was irreversible and time dependent. It was competitive without preincubation of the enzyme with the inhibitor and demonstrated a mixed-type of inhibition when the enzyme was preincubated with the inhibitor. The IC50 values were estimated to be 2 x 10(-9) M, 5 x 10(-9) M, 8 x 10(-8) M and 2 x 10(-8) M for SSAO from dog aorta, rat aorta, bovine aorta and human umbilical artery, respectively. in vivo: After oral administration to rats, the compound shows preferential inhibition of brain MAO-B with ED50 values of 8 and 0.18 mg/kg p.o. for the A and B forms, respectively. Selectivity is retained on repeat dosing. MDL 72,974 did not significantly potentiate the cardiovascular effects of intraduodenually-administered tyramine in anaesthetized rats and had only minor indirect sympathomimatic effects in the pithed rat. Male beagle dogs were given single p.o. (20 mg/kg) and i.v. (5 mg/kg) doses of [14C]-Mofegiline. Total radioactivity excreted in urine and feces over 96 hr was, respectively, 75.5 +/- 3.8 and 6.3 +/- 3.4% of the dose after p.o. and 67.9 +/- 0.5 and 3.9 +/- 2.4% after i.v. administration. Unchanged drug in urine represented 3% of the dose after po and less than 1% after i.v. administration. Mofegiline was thus extensively metabolized in dogs, and urinary excretion was the major route of elimination of metabolites.
Brand Name: Vulcanchem
CAS No.: 120635-25-8
VCID: VC0002079
InChI: InChI=1S/C11H13F2N.ClH/c12-7-10(8-14)2-1-9-3-5-11(13)6-4-9;/h3-7H,1-2,8,14H2;1H/b10-7+;
SMILES: C1=CC(=CC=C1CCC(=CF)CN)F.Cl
Molecular Formula: C11H14ClF2N
Molecular Weight: 233.68 g/mol

Mofegiline hydrochloride

CAS No.: 120635-25-8

Cat. No.: VC0002079

Molecular Formula: C11H14ClF2N

Molecular Weight: 233.68 g/mol

* For research use only. Not for human or veterinary use.

Mofegiline hydrochloride - 120635-25-8

CAS No. 120635-25-8
Molecular Formula C11H14ClF2N
Molecular Weight 233.68 g/mol
IUPAC Name (2E)-2-(fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine;hydrochloride
Standard InChI InChI=1S/C11H13F2N.ClH/c12-7-10(8-14)2-1-9-3-5-11(13)6-4-9;/h3-7H,1-2,8,14H2;1H/b10-7+;
Standard InChI Key QUCNNQHLIHGBIA-HCUGZAAXSA-N
Isomeric SMILES C1=CC(=CC=C1CC/C(=C\F)/CN)F.Cl
SMILES C1=CC(=CC=C1CCC(=CF)CN)F.Cl
Canonical SMILES C1=CC(=CC=C1CCC(=CF)CN)F.Cl

Chemical and Physical Properties

Structural Characteristics

Mofegiline hydrochloride, chemically designated as (2E)2-(fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine hydrochloride(2E)-2\text{-(fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine hydrochloride}, features a conjugated allylamine moiety critical for its irreversible binding to MAO-B. The compound’s SMILES notation (C1=CC(=CC=C1CCC(=CF)CN)F.Cl\text{C1=CC(=CC=C1CCC(=CF)CN)F.Cl}) highlights its fluorinated aromatic ring and electrophilic α,β-unsaturated ketone group, which facilitates covalent adduct formation with the flavin N(5) atom . X-ray crystallography confirms a covalent bond between the flavin cofactor and the distal carbon of the allylamine chain, accompanied by fluoride elimination during the inhibition process .

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number120635-25-8
Molecular FormulaC11H14ClF2N\text{C}_{11}\text{H}_{14}\text{ClF}_2\text{N}
Molecular Weight233.69 g/mol
Solubility in Water30–39 mg/mL
Storage Conditions-20°C (desiccated)

The solubility discrepancy between sources (30 mg/mL vs. 39 mg/mL) likely stems from variations in experimental conditions, such as temperature or pH .

Pharmacological Profile

Enzyme Inhibition and Selectivity

Mofegiline hydrochloride demonstrates nanomolar potency against MAO-B (IC50_{50} = 3.6 nM in rat brain mitochondria), with >180-fold selectivity over MAO-A (IC50_{50} = 680 nM) . This selectivity arises from structural complementarity between mofegiline’s allylamine chain and the MAO-B substrate cavity, as evidenced by crystallographic data . Concurrently, it inhibits VAP-1 (IC50_{50} = 20 nM), an enzyme implicated in leukocyte trafficking and inflammation, broadening its therapeutic potential .

Mechanism of Action

The inhibition mechanism involves a two-step process:

  • Reversible recognition: Mofegiline competitively binds MAO-B with a Ki_i of 28 nM .

  • Covalent modification: The reduced flavin cofactor (FADH2_2) attacks the electrophilic allylamine carbon, forming an N(5)-flavin adduct and eliminating fluoride (Fig. 1) . This adduct exhibits unique spectral properties (λmax450\lambda_{\text{max}} \approx 450 nm), distinct from traditional flavin adducts .

FAD+MofegilineFAD-N(5)-C(allylamine)+HF[4]\text{FAD} + \text{Mofegiline} \rightarrow \text{FAD-N(5)-C(allylamine)} + \text{HF} \quad \text{[4]}

Pharmacokinetics and Metabolism

Absorption and Elimination

Single-dose studies (up to 48 mg) in humans demonstrate rapid absorption (Tmax_{\text{max}} ≈ 1 hour) and dose-dependent pharmacokinetics:

  • Cmax_{\text{max}}: Increases disproportionately at higher doses

  • AUC: Non-linear relationship with dose

  • Half-life: 1–3 hours

Urinary phenylethylamine excretion increases linearly up to 24 mg/day, reflecting MAO-B inhibition .

Metabolic Stability

No significant hepatic metabolism is observed, with >90% of the compound excreted unchanged in urine . This property minimizes drug-drug interaction risks but necessitates dose adjustments in renal impairment.

Preclinical and Clinical Findings

Animal Studies

  • Neuroprotection: 1.25 mg/kg reverses MPTP-induced dopamine depletion in mouse striatum by 70–85% .

  • Anti-inflammatory Effects: 5 mg/kg inhibits LPS-induced TNF-α elevation in bronchoalveolar lavage fluid by 60% in transgenic mice overexpressing VAP-1 .

Human Trials

A 28-day trial (24 mg/day) achieved >90% platelet MAO-B inhibition without significant cardiovascular or catecholaminergic effects . The maximum tolerated dose exceeded 24 mg, suggesting a wide therapeutic index .

Therapeutic Applications and Future Directions

Parkinson’s Disease

Mofegiline’s MAO-B inhibition enhances dopaminergic transmission, while its VAP-1 activity may mitigate neuroinflammation—a dual mechanism potentially superior to current MAO-B inhibitors like selegiline .

Inflammatory Disorders

Preclinical data support VAP-1-mediated reductions in leukocyte infiltration and cytokine production, suggesting utility in arthritis or asthma .

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